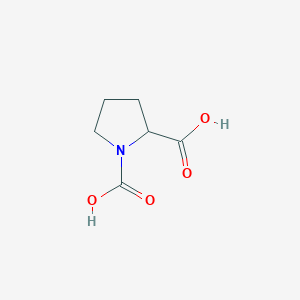
Pyrrolidine-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine-1,2-dicarboxylic acid is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Pyrrolidine-1,2-dicarboxylic acid has emerged as a valuable component in the design of novel therapeutic agents. Its derivatives are being explored for their potential in treating various diseases, particularly those related to cellular proliferation and inflammation.
PI3K Inhibition
One of the most promising applications of this compound derivatives is their role as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial in cancer biology, as its activation is linked to various malignancies. A specific crystalline form of (S)-pyrrolidine-1,2-dicarboxylic acid 2-amide has been patented for its ability to inhibit PI3K alpha-selective activity, indicating its potential use in treating cancers such as breast and lung cancer, as well as hematological malignancies like leukemia .
Factor Xa Inhibitors
Research has also identified pyrrolidine-1,2-dicarboxamides as effective inhibitors of factor Xa, an essential enzyme in the coagulation cascade. A study reported the optimization of a pyrrolidine derivative that achieved an IC50 value of 0.38 nM, demonstrating significant efficacy in canine models of thrombosis with minimal bleeding risks . This positions pyrrolidine derivatives as promising candidates for anticoagulant therapies.
Synthesis and Structural Variants
The synthesis of this compound and its derivatives often involves structure-based drug design techniques that enhance their pharmacological profiles. Various polymorphs of this compound have been developed to optimize solubility and bioavailability, which are critical factors in drug formulation .
| Polymorph Form | Characteristics | Potential Applications |
|---|---|---|
| Form A | Enhanced stability | Cancer treatment via PI3K inhibition |
| Form B | Improved solubility | Anticoagulant therapies |
| Form C | Altered bioavailability | General therapeutic agents |
Treatment of Cancer
In a clinical setting, compounds derived from this compound have been tested for their effectiveness against various cancers. For instance, studies have shown that certain derivatives can significantly reduce tumor growth in animal models by targeting the PI3K pathway . The ability to selectively inhibit this pathway makes these compounds particularly attractive for developing targeted cancer therapies.
Anticoagulation Therapy
Another case study focused on the use of pyrrolidine derivatives as anticoagulants demonstrated their effectiveness in reducing thrombus formation without the associated bleeding risks typical of traditional anticoagulants . This finding supports further investigation into their clinical applications for patients at risk of thromboembolic events.
特性
CAS番号 |
5626-63-1 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
pyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)4-2-1-3-7(4)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11) |
InChIキー |
OAWXZFGKDDFTGS-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














